N-[2-(4-Ethoxyphenyl)acetyl]glycine
Description
N-[2-(4-Ethoxyphenyl)acetyl]glycine (CAS: 1098362-68-5) is a glycine derivative where the amino group is substituted with a 2-(4-ethoxyphenyl)acetyl moiety. Its structure combines glycine’s simplicity with the aromatic and ether-functionalized side chain, offering unique physicochemical properties.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-10-5-3-9(4-6-10)7-11(14)13-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTVAJWBYIEVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Ethoxyphenyl)acetyl]glycine typically involves the reaction of 4-ethoxyphenylacetic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethoxyphenyl)acetyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzoic acid , while reduction of the acetyl group can produce N-[2-(4-ethoxyphenyl)ethyl]glycine .
Scientific Research Applications
N-[2-(4-Ethoxyphenyl)acetyl]glycine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethoxyphenyl)acetyl]glycine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of N-[2-(4-Ethoxyphenyl)acetyl]glycine and Analogues
Electronic and Solubility Profiles
- Ethoxy vs. Hydroxy Groups: The ethoxy group in this compound provides electron-donating effects, enhancing aromatic stability while reducing water solubility compared to the hydroxy analogue (N-[2-(4-Hydroxyphenyl)acetyl]glycine). The latter’s phenolic -OH group enables hydrogen bonding, increasing aqueous solubility .
- Chlorinated Analogues: N-[(2,4-Dichlorophenoxy)acetyl]glycine contains electron-withdrawing Cl atoms, which may enhance binding to biological targets (e.g., enzymes) and confer herbicidal activity, akin to 2,4-D derivatives .
Steric and Pharmacokinetic Considerations
- However, its lower molecular weight (207.09 vs. 237.25) may improve membrane permeability .
- Chromenyl Derivatives : The chromenyl-oxy substituent in N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine adds a rigid, planar structure, making it suitable for optical applications or as a kinase inhibitor scaffold .
Biological Activity
N-[2-(4-Ethoxyphenyl)acetyl]glycine, a derivative of acetylglycine, has garnered attention in scientific research for its potential biological activities. This article delves into its mechanisms of action, biological effects, and the implications for therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy-substituted phenyl group attached to an acetylated glycine moiety. This structure is significant as it influences the compound's solubility, binding affinity, and overall biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The acetyl group enhances its ability to interact with enzyme active sites.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways crucial for cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Effects : There is emerging evidence supporting its role in inhibiting cancer cell proliferation, potentially through apoptosis induction mechanisms.
- Anti-inflammatory Activity : Some studies have highlighted its potential to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory conditions.
1. Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 200 |
| P. aeruginosa | 18 | 150 |
2. Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induces apoptosis through caspase activation pathways. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Caspase-3 activation |
| HeLa (Cervical) | 30 | Mitochondrial pathway |
| A549 (Lung) | 20 | ROS generation |
Toxicological Profile
Toxicological assessments are critical for evaluating the safety of this compound. Studies have shown:
- Genotoxicity : No significant genotoxic effects were observed in vitro or in vivo, indicating a favorable safety profile .
- Acute Toxicity : Animal studies revealed no mortalities or adverse effects at high doses (up to 2000 mg/kg), establishing a no-observed-adverse-effect level (NOAEL) for systemic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
